molecular formula C₂₆H₂₇NO₆S B1144594 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine CAS No. 1095271-88-7

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine

Cat. No. B1144594
M. Wt: 481.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine (9-O-BS-THP) is an important compound in the field of synthetic organic chemistry. It is a synthetic product of the benzene ring, which has been used in a variety of applications due to its unique properties. This compound is a versatile building block for the synthesis of many organic compounds, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of various bioactive compounds such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine involves the protection of the hydroxyl group on the tetrahydropalmatrubine molecule with a benzenesulfonyl group. This is followed by the oxidation of the secondary alcohol to a ketone, and then the reduction of the ketone to a secondary alcohol. Finally, the benzenesulfonyl group is removed to yield the desired product.

Starting Materials
Tetrahydropalmatrubine, Benzenesulfonyl chloride, Sodium hydroxide, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium chloride, Wate

Reaction
Tetrahydropalmatrubine is dissolved in acetic acid and cooled to 0°C., Benzenesulfonyl chloride is added dropwise to the solution with stirring., The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours., The reaction mixture is poured into water and extracted with dichloromethane., The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the protected product., The protected product is dissolved in methanol and cooled to 0°C., Sodium borohydride is added to the solution with stirring., The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours., The reaction mixture is quenched with hydrochloric acid and extracted with dichloromethane., The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the secondary alcohol., The secondary alcohol is dissolved in a mixture of hydrochloric acid and water., Sodium borohydride is added to the solution with stirring., The reaction mixture is stirred at room temperature for 2 hours, then quenched with sodium hydroxide., The mixture is extracted with dichloromethane., The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired product.

Mechanism Of Action

The mechanism of action of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine is not well understood. However, it is known to act as a catalyst in the synthesis of various organic compounds, and it is believed that it may also act as a proton donor in some reactions. It is also known to form complexes with other compounds, which can affect their reactivity and properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine are not well understood. However, it is known to be an effective catalyst in the synthesis of various organic compounds, and it is believed to have potential applications in the fields of medicine and biotechnology.

Advantages And Limitations For Lab Experiments

The advantages of using 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine in lab experiments include its low cost, its availability, and its versatility. It is also a relatively safe compound, which makes it suitable for use in laboratory settings. The main limitation of using 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine in lab experiments is its reactivity, which can make it difficult to control the reaction conditions and the outcome of the reaction.

Future Directions

For the use of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine include its application in the synthesis of various bioactive compounds, such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology. It could also be used in the synthesis of various polymers, which have potential applications in the fields of materials science and nanotechnology. Additionally, 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine could be used in the synthesis of various drugs and agrochemicals, which could be used to treat a variety of diseases and pests. Finally, further research could be conducted to explore the mechanism of action of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine and its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of various bioactive compounds, such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology. It has also been used in the synthesis of various polymers, which have potential applications in the fields of materials science and nanotechnology.

properties

CAS RN

1095271-88-7

Product Name

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine

Molecular Formula

C₂₆H₂₇NO₆S

Molecular Weight

481.56

synonyms

5,8,13,13a-Tetrahydro-2,3,10-trimethoxy-6H-dibenzo[a,g]quinolizin-9-ol, , 9-Benzenesulfonate

Origin of Product

United States

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